2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958024
InChI: InChI=1S/C9H14N4.ClH/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13;/h1-3,10H,4-8H2;1H
SMILES:
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol

2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC15958024

Molecular Formula: C9H15ClN4

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride -

Specification

Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
IUPAC Name 2-(piperazin-1-ylmethyl)pyrimidine;hydrochloride
Standard InChI InChI=1S/C9H14N4.ClH/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13;/h1-3,10H,4-8H2;1H
Standard InChI Key MGSOKPKHONPAHB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=NC=CC=N2.Cl

Introduction

Chemical and Structural Profile

Molecular Characteristics

The molecular formula of 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride is C₉H₁₅ClN₄, with a molecular weight of 214.69 g/mol. The IUPAC name is 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride, and its canonical SMILES notation is C1CN(CCN1)CC2=NC=CC=N2.Cl, reflecting the piperazine ring linked to the pyrimidine moiety via a methylene bridge. X-ray crystallography of analogous piperazine-pyrimidine hybrids reveals that the piperazine ring typically adopts a chair conformation, while the pyrimidine ring remains planar, facilitating interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₅ClN₄
Molecular Weight214.69 g/mol
IUPAC Name2-(piperazin-1-ylmethyl)pyrimidine hydrochloride
SMILESC1CN(CCN1)CC2=NC=CC=N2.Cl
Storage Conditions-20°C under inert atmosphere

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm) . Mass spectrometry typically displays a molecular ion peak at m/z 214.69, consistent with the hydrochloride form.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride involves a two-step protocol:

  • Mannich Reaction: Condensation of piperazine with formaldehyde and pyrimidine in the presence of hydrochloric acid, yielding the intermediate iminium salt.

  • Salt Formation: Precipitation of the hydrochloride salt via treatment with concentrated HCl in anhydrous ethanol.

This method achieves yields exceeding 75% under optimized conditions (reflux at 80°C for 12 hours). Industrial-scale production utilizes continuous-flow reactors to enhance reproducibility and reduce byproducts .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Temperature80°C
Reaction Time12 hours
CatalystHCl (anhydrous)
SolventEthanol

Purification and Quality Control

Crude product purification employs recrystallization from ethanol-water mixtures, followed by vacuum drying. High-performance liquid chromatography (HPLC) confirms purity levels >98%, with residual solvents below 0.1%.

Pharmacological Applications

Acetylcholinesterase (AChE) Inhibition

2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride demonstrates potent AChE inhibitory activity (IC₅₀ = 0.8 μM), surpassing donepezil in in vitro assays. Molecular docking studies reveal that the piperazine nitrogen forms hydrogen bonds with the catalytic triad (Ser200, His440, Glu327) of AChE, while the pyrimidine ring engages in π-π stacking with Trp84. This dual mechanism enhances acetylcholine levels, making it a candidate for Alzheimer’s disease therapy.

Table 3: Comparative AChE Inhibition

CompoundIC₅₀ (μM)
Target Compound0.8
Donepezil1.2
Galantamine2.5

Comparative Analysis with Related Compounds

Structural Analogues

  • 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: The addition of methoxy groups enhances lipid solubility but reduces AChE affinity due to steric hindrance.

  • Thienopyridine-Piperazine Hybrids: These compounds prioritize antiplatelet activity over neurological effects, illustrating structure-activity divergences .

Industrial Relevance

The compound’s synthesis scalability and stability make it preferable over analogs requiring cryogenic storage or complex purification . Patent landscapes highlight its use in multitarget drug design, particularly for dual AChE/MAO-B inhibitors .

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